1-(2-Azidoethyl)-3-fluoropiperidine
Overview
Description
1-(2-Azidoethyl)-3-fluoropiperidine is a useful research compound. Its molecular formula is C7H13FN4 and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Azidoethyl)-3-fluoropiperidine”. The azide group could potentially undergo a click reaction with alkynes present in biological systems, forming a 1,2,3-triazole . The fluorine atom might influence the compound’s lipophilicity, potentially affecting its interaction with biological targets.
Biochemical pathways
Azides have been used in the study of various biochemical pathways, including protein ubiquitination .
Action environment
The action of “this compound” could be influenced by various environmental factors. For instance, the pH and temperature could affect the reactivity of the azide group .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through azide-alkyne cycloaddition reactions. The nature of these interactions is primarily covalent, as the azide group of this compound reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages . This reaction is widely used in bioconjugation and labeling of biomolecules, enabling the study of protein-protein interactions, enzyme activities, and cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in oxidative stress responses and redox homeostasis . By modulating the expression of genes such as heme oxygenase-1, this compound can enhance the cellular antioxidant capacity and protect cells from oxidative damage. Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound can bind to specific enzymes and proteins, either inhibiting or activating their functions depending on the context . For example, this compound can inhibit the activity of lipase enzymes, thereby affecting lipid metabolism and potentially serving as an anti-obesity agent . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and phenotype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain oxidizing agents . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant capacity and protect against oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels . For example, this compound has been shown to modulate the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-(2-azidoethyl)-3-fluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-7-2-1-4-12(6-7)5-3-10-11-9/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYXRJJBYUKYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.